N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS2/c1-12-13(2)26-21(24-19(25)15-9-7-14(11-22)8-10-15)18(12)20-23-16-5-3-4-6-17(16)27-20/h3-10H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTFCXWAVBROIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the thiophene ring and the cyanobenzamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow reactors. The choice of method depends on the required production scale, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzothiazole/benzamide derivatives:
Key Structural and Functional Comparisons:
The morpholin sulfonyl group in the compound enhances solubility and hydrogen-bonding capacity, whereas the target’s methyl groups on the thiophene may improve membrane permeability .
Benzothiazole is a common motif in bioactive compounds, with its planar structure facilitating π-π stacking in enzyme active sites. This contrasts with the oxadiazole in , which is more polar and may engage in metal coordination .
Synthetic Pathways :
- Compounds in and were synthesized using coupling reactions (e.g., acetamide formation, oxadiazole cyclization), suggesting that similar methods could apply to the target compound .
- The absence of a triazole or oxadiazole ring in the target compound simplifies its synthesis compared to ’s multi-heterocyclic derivatives .
Research Findings and Implications
- Bioactivity: Benzothiazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents. The target compound’s dimethylthiophene and cyano groups may synergize to enhance binding to hydrophobic enzyme pockets, analogous to the dichloro/methoxy substituents in ’s compound .
- Physicochemical Properties : The molecular weight of the target compound (396.48 g/mol) falls within the range typical for drug-like molecules, unlike the higher-weight morpholin sulfonyl derivative (518.67 g/mol), which may face bioavailability challenges .
- Structural Insights : X-ray crystallography (via SHELX programs, as in ) could resolve the target compound’s conformation, aiding in structure-activity relationship studies .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-cyanobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring , a thiophene ring , and a cyanobenzamide group , which contribute to its unique biological properties. The molecular formula is , and its structure can be represented as follows:
| Property | Data |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H15N3OS |
| Molecular Weight | 305.38 g/mol |
| Solubility | Soluble in organic solvents; insoluble in water |
The biological activity of benzothiazole derivatives, including this compound, is attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : These compounds often inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Interaction : They can bind to various receptors, modulating signaling pathways associated with inflammation and cancer progression.
- Antioxidant Activity : Some studies suggest these compounds possess antioxidant properties, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
Antimicrobial Activity
Benzothiazole derivatives have shown significant antimicrobial properties against various pathogens:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal : Demonstrated efficacy against fungal strains such as Candida and Aspergillus.
A study reported the minimal inhibitory concentration (MIC) values for several derivatives in the range of 25–100 µg/mL against tested microorganisms .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects on different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
These results indicate selective cytotoxicity towards tumorigenic cells while sparing normal cells .
Anti-inflammatory Effects
This compound has been shown to reduce inflammation markers in vitro and in vivo models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
- Study on Anticancer Properties : A recent study investigated the effects of this compound on breast cancer cell lines. The results indicated that it induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of benzothiazole derivatives, including this compound. It found that it effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
